molecular formula C7H11NO B8814510 (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one

(1R,5S)-8-Azabicyclo[3.2.1]octan-3-one

Cat. No.: B8814510
M. Wt: 125.17 g/mol
InChI Key: CVDLBKMNONQOHJ-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-8-Azabicyclo[3.2.1]octan-3-one, commonly known as nortropan-3-one, is a bicyclic organic compound with the molecular formula C₇H₁₁NO and a molecular mass of 125.17 g/mol . Its structure consists of a seven-membered bicyclic framework (azabicyclo[3.2.1]octane) with a ketone group at the 3-position. The compound is a key intermediate in medicinal chemistry, particularly in synthesizing derivatives for neurological and metabolic targets. Its CAS Registry Number is 5632-84-8, and it serves as a precursor for bioactive molecules such as monoamine reuptake inhibitors and 5-HT4 receptor agonists .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one typically involves the hydrogenation of 8-benzyl-nortropan-3-one perchlorate. The process includes two main stages:

    Prehydrogenation: The 8-benzyl-nortropan-3-one perchlorate is hydrogenated in an aqueous suspension at atmospheric pressure and ambient temperature using a palladium catalyst. The catalyst is then recovered by filtration.

    Hydrogenation: The filtrate is passed over an anion exchanger to produce an alkaline reactive solution. .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The process is designed to be economically viable and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
(1R,5S)-8-Azabicyclo[3.2.1]octan-3-one is utilized as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals. Its rigid bicyclic structure allows for the construction of optically pure drugs and agrochemicals, which are essential for enhancing biological activity and selectivity in therapeutic applications .

Synthetic Methodologies
Recent advancements have highlighted various synthetic methodologies that involve the stereoselective construction of this compound. Techniques such as desymmetrization processes starting from achiral precursors have been explored to achieve high enantiomeric purity efficiently .

Biological Applications

Pharmacological Potential
The compound has been identified as having potential therapeutic applications, particularly in targeting the central nervous system (CNS). It has been studied for its role in modulating neurotransmitter systems, making it a candidate for developing treatments for mood disorders, anxiety, and attention deficit hyperactivity disorder (ADHD) .

Mechanism of Action
this compound acts by interacting with specific molecular targets such as enzymes and receptors. For instance, it has been reported to inhibit the 11 beta-hydroxysteroid dehydrogenase type 1 enzyme, which plays a role in cortisol metabolism and can influence various metabolic pathways. This inhibition can lead to therapeutic effects in conditions related to stress response and inflammation.

Enzyme Inhibition Studies

A study focusing on the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) demonstrated the efficacy of azabicyclo compounds in managing inflammation by preserving endogenous palmitoylethanolamide (PEA). The research identified derivatives of this compound that exhibited potent inhibitory activity with IC50 values in the low nanomolar range, showcasing their potential as anti-inflammatory agents .

Monoamine Reuptake Inhibitors

Research has also indicated that derivatives of this compound can act as monoamine reuptake inhibitors. These compounds have shown promise in treating depression and anxiety disorders by enhancing the availability of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft .

Table 1: Summary of Biological Activities

CompoundActivityTarget Enzyme/ReceptorIC50 Value
ARN19689NAAA InhibitionN-acylethanolamine-hydrolyzing acid amidase0.042 µM
Tropinone DerivativeMonoamine Reuptake InhibitionVarious neurotransmitter transportersLow nanomolar range

Table 2: Synthetic Methodologies

Methodology TypeDescriptionReference
Enantioselective SynthesisConstruction from acyclic precursors with stereochemical control
DesymmetrizationAchieving chirality from achiral starting materials

Mechanism of Action

The mechanism of action of (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor in reactions involving the 11 beta-hydroxysteroid dehydrogenase type 1 enzyme. This inhibition can modulate various biological pathways, leading to potential therapeutic effects. The compound’s bicyclic structure allows it to fit into enzyme active sites, blocking their activity and altering metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural versatility of the 8-azabicyclo[3.2.1]octan-3-one core allows for diverse substitutions, leading to derivatives with distinct physicochemical and pharmacological properties. Below is a systematic comparison:

Table 1: Key Structural Derivatives and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
(1R,5S)-8-Azabicyclo[3.2.1]octan-3-one None C₇H₁₁NO 125.17 5632-84-8 Intermediate for N-acyl derivatives and receptor agonists
8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one Indole-5-carbonyl C₁₆H₁₅N₃O₂ 281.31 - Biologically active N-acyl nortropane; synthesized via palladium-catalyzed aminocarbonylation
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one Isopropyl C₁₀H₁₇NO 167.25 - Intermediate for (S)-(1R,3r,5S)-3-Hydroxy-2-phenylpropanoate (I824270), related to atropine derivatives
8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 2-Fluoro-4-nitrophenyl C₁₃H₁₃FN₂O₃ 264.25 - Structural studies reveal fused bicyclic system with chair (piperidine) and envelope (pyrrolidine) conformations
Pudafensinum 3-Methoxy-2H-1-benzopyran-2-one C₁₇H₁₈N₂O₄ 314.34 - Monoamine reuptake inhibitor; INN-proposed drug candidate
8-Phenyl-8-azabicyclo[3.2.1]octan-3-one Phenyl C₁₃H₁₅NO 201.27 35193-93-2 Lipophilic derivative; potential CNS activity
This compound hydrochloride Hydrochloride salt C₇H₁₁NO·HCl 161.63 25602-68-0 Improved solubility for pharmacological testing

Structural and Functional Modifications

  • Substituent Effects: Electron-Withdrawing Groups (e.g., nitro in 8-(2-fluoro-4-nitrophenyl)-...): Increase polarity and influence binding to aromatic residues in enzymes . N-Acyl Derivatives (e.g., indole-5-carbonyl): Modulate receptor selectivity; used in serotonin and dopamine reuptake inhibition studies .
  • Synthetic Routes: Palladium-Catalyzed Aminocarbonylation: Efficient for N-acyl derivatives . Salt Formation (e.g., hydrochloride): Improves crystallinity and solubility for pharmacological applications .

Research Findings and Data

Table 2: Key Research Outcomes

Derivative Synthesis Yield Key Finding Reference
8-(4-Acetylpiperazin-1-yl)ethyl-... 93% High-yield intermediate for 5-HT4 receptor agonists; optimized via isopropyl alcohol recrystallization
8-(2-Fluoro-4-nitrophenyl)-... - Crystal structure confirms chair/envelope conformations; dihedral angle = 67.63° between N and fused rings
N-Boc-Nortropinone - Protected derivative for peptide coupling; critical in prodrug design

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one, and how can stereochemical purity be ensured?

  • Methodology : The compound is synthesized via rigid bicyclic scaffolds using radical cyclization or nucleophilic substitution. For example, intermediates like 2,5-dimethoxy tetrahydrofuran are reacted under acidic conditions (e.g., HCl) to form the bicyclic core. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis, with purity verified via HPLC (e.g., 2.0 mL/min flow rate, 214/254/280 nm detection) .
  • Key Steps : Acid-catalyzed ring closure, tin hydride-mediated radical cyclization (>99% diastereocontrol), and recrystallization in isopropyl alcohol .

Q. How is the structural conformation of this compound characterized?

  • Techniques : X-ray crystallography (e.g., OLEX2 software for structure refinement) and NMR spectroscopy. Atomic displacement parameters (e.g., σmax = 0.14 e Å⁻³) and geometric angles (e.g., C–C–H angles ≈ 118°) confirm the bicyclic framework and stereochemistry .
  • Validation : Comparison of experimental data with IUPAC Provisional Recommendations for bicyclic nomenclature (e.g., PIN: (1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-ol) .

Q. What basic pharmacological activities are associated with this compound?

  • Findings : Acts as a precursor for sigma receptor ligands (e.g., sigma-2 affinity Ki < 10 nM) and monoamine reuptake inhibitors (e.g., pudafensine, INN: 7-{[(1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl]oxy}-3-methoxy-2H-1-benzopyran-2-one). Modest DAT/SERT/NET inhibition (IC₅₀ ≈ 1–10 µM) is observed in vitro .

Advanced Research Questions

Q. How do structural modifications of the bicyclic core influence sigma receptor selectivity?

  • SAR Insights : Substituents at C3 (e.g., hydroxydiphenylacetate) enhance sigma-2 affinity (Ki = 2.3 nM) while reducing sigma-1 binding (Ki > 1 µM). Introduction of benzimidazole carboxamide groups (e.g., BIMU 8) shifts activity toward 5-HT4 receptor partial agonism (EC₅₀ = 50 nM) .
  • Experimental Design : Radioligand binding assays (³H-DTG for sigma-2, ³H-(+)-pentazocine for sigma-1) and functional cAMP assays for GPCR activity .

Q. What strategies resolve contradictions in reported dopamine transporter (DAT) inhibition data?

  • Analysis : Discrepancies arise from stereochemical variations (e.g., endo vs. exo isomers) and assay conditions (e.g., cell lines vs. native tissue). Rigid ethylidenyl derivatives show stereoselective DAT uptake inhibition (e.g., (1R,5S)-isomer IC₅₀ = 0.8 µM vs. (1S,5R)-isomer IC₅₀ = 5.2 µM) .
  • Resolution : Use chiral HPLC to isolate enantiomers and validate activity in HEK293 cells expressing human DAT .

Q. How is this compound utilized in bioorthogonal drug discovery?

  • Application : Functionalization with azide/alkyne handles enables click chemistry for fragment-based GPCR targeting. Example: 8-[(3S)-3-amino-3-phenylpropyl]-8-azabicyclo[3.2.1]octan-3-one enhances live-cell affinity via strain-promoted cycloaddition .
  • Protocol : React with propargyl bromide in THF/MeOH (4:1), monitor by LC-MS, and validate binding via fluorescence polarization .

Q. What are the challenges in scaling up enantioselective synthesis for clinical candidates?

  • Issues : Low yields in radical cyclization (~40%) and epimerization during recrystallization.
  • Optimization : Replace tributyltin hydride with safer initiators (e.g., TEMPO) and employ continuous-flow reactors for intermediates like 1-{4-[2-((1R,3R,5S)-3-amino-8-azabicyclo[3.2.1]oct-8-yl)ethyl]piperazin-1-yl}ethanone .

Q. Methodological Resources

  • Synthetic Protocols : Detailed in Theravance, Inc. patents (e.g., Example 1: HCl-mediated ring closure) .
  • Analytical Tools : OLEX2 for crystallography , CrysAlis PRO for data refinement .
  • Pharmacological Assays : Electrophysiological methods for slow EPSP modulation in myenteric neurons .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(1S,5R)-8-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C7H11NO/c9-7-3-5-1-2-6(4-7)8-5/h5-6,8H,1-4H2/t5-,6+

InChI Key

CVDLBKMNONQOHJ-OLQVQODUSA-N

Isomeric SMILES

C1C[C@H]2CC(=O)C[C@@H]1N2

Canonical SMILES

C1CC2CC(=O)CC1N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of N-Boc nortropinone (0.73 g, 3.24 mmol) in a minimal amount of dichloromethane (1 mL) was treated with a solution of 4 M hydrochloric acid in dioxane (3.2 mL, 12.8 mmol). After stirring for 2.5 days, the reaction was complete by TLC analysis. Solvent was removed under reduced pressure to give 0.52 g of 8-azabicyclo[3.2.1]octan-3-one.
Name
N-Boc nortropinone
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (500 mg, 2.53 mmol) in 1,2-dichloroethane (10 mL) was added 369 μL (2.60 mmol) of trimethylsilyl iodide (TMSI) under a nitrogen atmosphere. The reaction mixture was heated at 60° C. for 4 h and cooled to room temperature. Methanol (10 mL) was added and the mixture was stirred for 30 min at room temperature (rt). The solvent was removed on vacuo and the residue was partitioned between CH2Cl2 and 1M aqueous NaOH solution (5 mL). The mixture was extracted with CH2Cl2 (3×10 mL). The organic layers were dried over anhydrous Na2SO4, filtered and concentrated under vacuum. The crude material was purified by flash chromatography (silica gel, methylene chloride/EtOH/NEt3 85/10/5) to afford a pale yellow oil (140 mg, 44%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
369 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Yield
44%

Synthesis routes and methods III

Procedure details

25 g of tropinone was dissolved in 100 mL of chloroform, and 50 mL of chloroethyl chloroformate was added thereto, and stirred at room temperature for 6 hours. The reaction liquid was concentrated, and 100 mL of methanol was added thereto, and heated overnight under reflux. The reaction liquid was cooled to room temperature, and concentrated to obtain a crude product of the entitled compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.